2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Coordination Chemistry Ligand Design Metal Complex Synthesis

2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0), also known as 1H-Benzimidazole-1-ethanethiol, is a heterocyclic thiol compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol. It features a benzimidazole core fused to an ethanethiol side chain via the N1 position, distinguishing it from C2-substituted analogs.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 135206-61-0
Cat. No. B166424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzimidazol-1-yl)ethane-1-thiol
CAS135206-61-0
Synonyms1H-Benzimidazole-1-ethanethiol(9CI)
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCS
InChIInChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2
InChIKeyRJNFOYZSIWLCOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0): Procurement Guide for Heterocyclic Thiol Research Chemicals


2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0), also known as 1H-Benzimidazole-1-ethanethiol, is a heterocyclic thiol compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . It features a benzimidazole core fused to an ethanethiol side chain via the N1 position, distinguishing it from C2-substituted analogs. This structural motif imparts specific reactivity valuable in coordination chemistry, materials science, and as a synthetic building block for functionalized benzimidazole derivatives [1]. Its thiol group enables versatile conjugation via thiol-ene click chemistry and metal coordination, making it a targeted procurement choice for specialized research applications.

Why Generic Substitution of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0) Fails in Critical Applications


In-class benzimidazole thiols cannot be simply interchanged due to significant differences in their substitution patterns, which dictate their chemical behavior and application suitability. The target compound is substituted at the N1 position, whereas many commercially prevalent analogs, such as 2-mercaptobenzimidazole (MBI), are substituted at the C2 position . This positional isomerism critically alters the electronic environment, metal-binding affinity, and the compound's role in further synthetic transformations [1]. For instance, N1-substituted thiols offer a distinct coordination geometry and reactivity profile compared to their C2-substituted counterparts, directly impacting the performance of derived metal complexes and the success of specific conjugation strategies like thiol-ene click chemistry [1]. Substituting with an incorrect isomer can lead to failed syntheses, altered material properties, or inactive coordination compounds, necessitating precise procurement of the specified N1-linked thiol.

Quantitative Evidence Guide: Key Differentiators for 2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0) Over Close Analogs


Substitution Pattern: N1-Linked Thiol vs. C2-Thiol (MBI) Defines Coordination Chemistry and Reactivity

The target compound features a thiol group attached via an ethyl linker to the N1 position of the benzimidazole ring, in contrast to the widely used 2-mercaptobenzimidazole (MBI, CAS 583-39-1) where the thiol group is directly attached to the C2 carbon [1]. This fundamental structural difference leads to distinct coordination behaviors. N-substituted benzimidazoles are known to act as monodentate ligands through the imidazole nitrogen, whereas C2-substituted thiols like MBI typically coordinate in a bidentate fashion through both the nitrogen and sulfur atoms [1]. This results in the formation of different metal complex geometries and stabilities, which is critical for applications in catalysis and materials science.

Coordination Chemistry Ligand Design Metal Complex Synthesis

Metal-Binding Affinity: Spacer Length Dictates Selectivity for Cu2+ Ions

The ethylene spacer between the benzimidazole and thiol groups in the target compound influences its metal-binding properties. A study on structurally related 2-(benzimidazol-2-yl)ethylthioether immobilized on silica reported a maximum copper(II) binding capacity of 0.09 mmol/g with moderate selectivity over Cd2+ and Zn2+ [1]. While this study uses the C2-linked analog, it provides a class-level inference for N1-linked compounds, suggesting that the ethyl spacer can be tuned for selective metal ion extraction. The N1-linked target compound may offer a different selectivity profile due to its altered electronic structure.

Metal Chelation Ion Exchange Analytical Chemistry

Synthetic Versatility: Thiol-Ene Click Chemistry for Polymer and Material Functionalization

The terminal thiol group of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol makes it an ideal candidate for thiol-ene click reactions, a highly efficient and orthogonal conjugation method. This is exemplified by the use of its C2-linked isomer, 2-(2-benzimidazolyl)ethanethiol, which has been successfully employed to tether benzimidazole units to polymer backbones containing pendant allyl groups via free radical thiol-ene coupling [1]. This reaction proceeds with high efficiency under mild conditions, enabling the synthesis of advanced functional materials such as proton-conducting copolymers. The target N1-linked thiol is expected to exhibit similar reactivity in thiol-ene chemistry, providing a valuable tool for introducing benzimidazole functionality into a wide range of materials, distinct from C2-linked or non-thiol containing benzimidazole derivatives.

Polymer Chemistry Click Chemistry Materials Science

Proton Conductivity: Benzimidazole-Tethered Polymers for Fuel Cell Membranes

Benzimidazole-containing polymers are a key class of materials for high-temperature proton exchange membrane fuel cells (PEMFCs). The target compound, through its thiol functionality, can serve as a precursor for grafting benzimidazole units onto polymer backbones. Research on analogous systems, where 2-(2-benzimidazolyl)ethanethiol was tethered to polysiloxanes and comb-like copolymers, has demonstrated the creation of intrinsically proton-conducting materials [REFS-1, REFS-2]. The N1-linked thiol offers an alternative grafting point, which could influence the local environment and proton transfer dynamics within the membrane, potentially leading to different conductivity and thermal stability profiles compared to C2-linked analogs.

Proton Exchange Membrane Fuel Cell Polymer Electrolyte

Target Application Scenarios for 2-(1H-Benzimidazol-1-yl)ethane-1-thiol (CAS 135206-61-0) Based on Evidence


Synthesis of N1-Substituted Benzimidazole Metal Complexes with Specific Coordination Geometries

Utilize 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a ligand precursor to synthesize transition metal complexes where monodentate N-coordination is desired, as inferred from the coordination behavior of N-substituted benzimidazoles [1]. This is distinct from the bidentate coordination typical of C2-substituted thiols like MBI, enabling the creation of novel complexes for catalysis or materials science with tailored properties.

Functionalization of Polymers and Surfaces via Thiol-Ene Click Chemistry

Employ 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in thiol-ene click reactions to graft benzimidazole moieties onto alkene-containing polymers or surfaces, as demonstrated with its C2-linked analog [1]. This is a critical step in creating advanced materials such as proton-conducting membranes for fuel cells or functional coatings.

Development of Metal Ion Selective Sorbents or Sensors

Investigate 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a building block for designing selective metal ion chelators. Based on class-level inference from studies on similar benzimidazole-alkylthioethers, the ethylene spacer and N1-substitution pattern may confer specific selectivity profiles for metal ions like Cu2+ [1], making it a candidate for analytical or environmental remediation applications.

Synthesis of Asymmetric Bisbenzimidazole Derivatives for Pharmacological Evaluation

Use 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a key intermediate in the synthesis of unsymmetrical bisbenzimidazole compounds, as suggested by synthetic routes for related compounds [1]. Its N1-linked thiol provides a unique handle for constructing complex molecular architectures with potential biological activity.

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